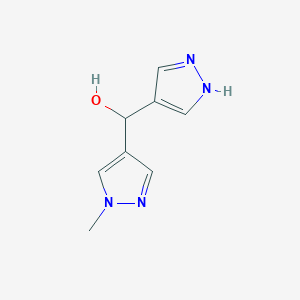
(1-Methyl-1H-pyrazol-4-yl)(1H-pyrazol-4-yl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1-Methyl-1H-pyrazol-4-yl)(1H-pyrazol-4-yl)methanol is a chemical compound with the molecular formula C8H10N4O It is a derivative of pyrazole, a five-membered aromatic heterocycle containing two nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-Methyl-1H-pyrazol-4-yl)(1H-pyrazol-4-yl)methanol typically involves the reaction of 1-methyl-1H-pyrazole-4-carbaldehyde with 1H-pyrazole-4-carbaldehyde in the presence of a reducing agent. The reaction is carried out under mild conditions, often at room temperature, and yields the desired product in good to excellent yields.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity of the product. The compound is then purified using standard techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(1-Methyl-1H-pyrazol-4-yl)(1H-pyrazol-4-yl)methanol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The hydrogen atoms on the pyrazole rings can be substituted with various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and organometallic compounds.
Major Products Formed
Oxidation: The major product is the corresponding ketone.
Reduction: The major product is the corresponding alcohol.
Substitution: The major products are the substituted pyrazole derivatives.
Scientific Research Applications
Chemistry
In chemistry, (1-Methyl-1H-pyrazol-4-yl)(1H-pyrazol-4-yl)methanol is used as a building block for the synthesis of more complex molecules. It is also used as a ligand in coordination chemistry due to its ability to bind to metal ions.
Biology
In biology, this compound is studied for its potential biological activities, including antimicrobial and anticancer properties. It is also used as a probe to study enzyme mechanisms and interactions.
Medicine
In medicine, this compound is investigated for its potential therapeutic applications. It is studied for its ability to inhibit certain enzymes and pathways involved in disease processes.
Industry
In industry, this compound is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of (1-Methyl-1H-pyrazol-4-yl)(1H-pyrazol-4-yl)methanol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding and catalysis. It can also modulate receptor activity by binding to the receptor and altering its conformation and signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 1-Methyl-1H-pyrazole-4-carbaldehyde
- 1H-pyrazole-4-carbaldehyde
- 1-Methyl-1H-pyrazole-4-carboxylic acid
- 1H-pyrazole-4-carboxylic acid
Uniqueness
(1-Methyl-1H-pyrazol-4-yl)(1H-pyrazol-4-yl)methanol is unique due to its dual pyrazole structure, which imparts distinct chemical and biological properties. The presence of both a methyl group and a hydroxyl group on the pyrazole rings enhances its reactivity and potential for forming various derivatives. This compound’s versatility makes it valuable in multiple research and industrial applications.
Properties
Molecular Formula |
C8H10N4O |
|---|---|
Molecular Weight |
178.19 g/mol |
IUPAC Name |
(1-methylpyrazol-4-yl)-(1H-pyrazol-4-yl)methanol |
InChI |
InChI=1S/C8H10N4O/c1-12-5-7(4-11-12)8(13)6-2-9-10-3-6/h2-5,8,13H,1H3,(H,9,10) |
InChI Key |
ZXTGYMNRHBJKJQ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C=N1)C(C2=CNN=C2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


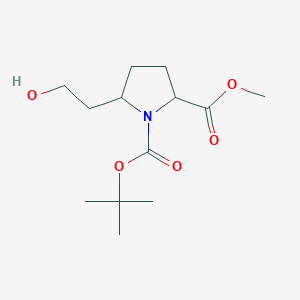
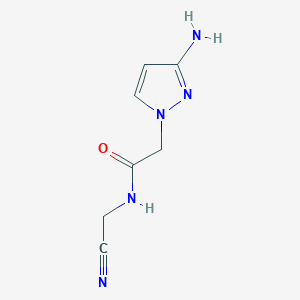



![4-[(1-Phenylpropyl)amino]butan-2-ol](/img/structure/B13319259.png)
amine](/img/structure/B13319261.png)
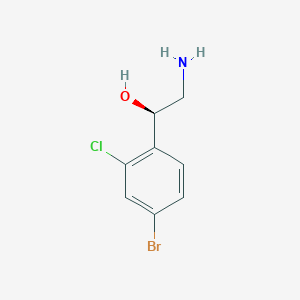

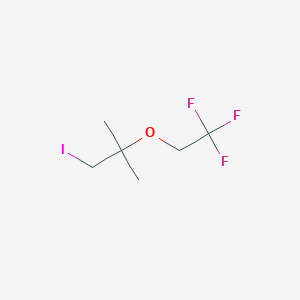
![1-[2-(3-Thienyl)ethyl]-1H-imidazol-4-amine](/img/structure/B13319279.png)



